molecular formula C24H23FN2O5 B10989478 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B10989478
M. Wt: 438.4 g/mol
InChI Key: IUTPDNYVTHWKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, substituted with methoxy, methyl, and fluoro groups, making it a molecule of interest in various scientific fields.

Preparation Methods

The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The fluoroindole moiety enhances its binding affinity and specificity towards certain biological targets. These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, and anticancer activities .

Comparison with Similar Compounds

Compared to other chromen-2-one derivatives, 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is unique due to the presence of the fluoroindole moiety. Similar compounds include:

Properties

Molecular Formula

C24H23FN2O5

Molecular Weight

438.4 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C24H23FN2O5/c1-14-18(24(29)32-21-12-17(30-2)11-20(31-3)23(14)21)13-22(28)26-7-9-27-8-6-15-4-5-16(25)10-19(15)27/h4-6,8,10-12H,7,9,13H2,1-3H3,(H,26,28)

InChI Key

IUTPDNYVTHWKBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.